molecular formula C17H28N2 B5635488 N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine

N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine

Cat. No.: B5635488
M. Wt: 260.4 g/mol
InChI Key: FCYLYAKQXGCECA-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine is a tertiary amine compound characterized by its piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-piperidone with N-methyl-4-propan-2-ylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The process often includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of the parent amine.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-propyn-1-amine
  • N-ethyl-2-methyl-2-propanamine
  • N-hexylmethylamine

Uniqueness

N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine is unique due to its specific structural features, such as the presence of a piperidine ring and a propan-2-ylphenyl group. These structural elements confer distinct physicochemical properties and biological activities, differentiating it from other similar amines.

Properties

IUPAC Name

N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-14(2)16-7-5-15(6-8-16)13-19(4)17-9-11-18(3)12-10-17/h5-8,14,17H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYLYAKQXGCECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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